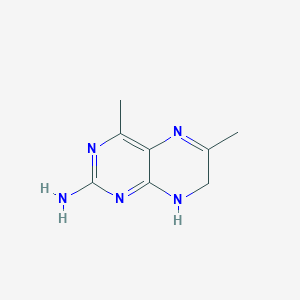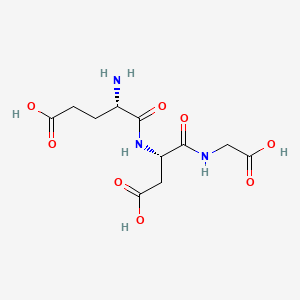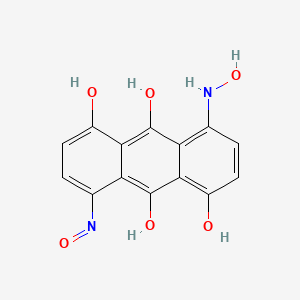![molecular formula C11H12N2O B13791004 N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with an ethynyl group at the 6-position and an acetamide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-ethynylpyridine and ethylamine.
Reaction Conditions: The 2-bromo-6-ethynylpyridine undergoes a nucleophilic substitution reaction with ethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Formation of Intermediate: This reaction yields an intermediate, which is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted acetamides.
科学研究应用
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-4-10-6-5-7-11(13-10)8(2)12-9(3)14/h1,5-8H,2-3H3,(H,12,14) |
InChI 键 |
ZMGFUPZTDYFXBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=N1)C#C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


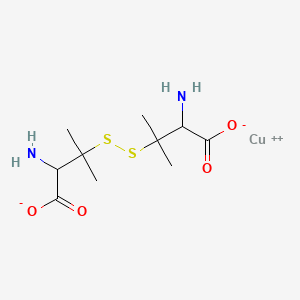


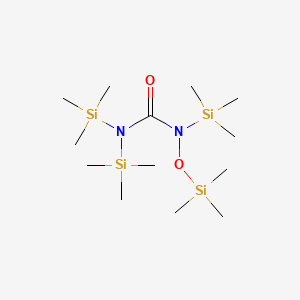


![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)


